Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate, also known as EFNB, is a chemical compound that belongs to the class of sulfonamide-based drugs1. It has a molecular weight of 423.471.
Synthesis Analysis
Unfortunately, I was unable to find specific information on the synthesis of Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate.Molecular Structure Analysis
The molecular structure of EFNB is complex, with multiple functional groups. It includes an ethoxyphenyl group, a sulfamoyl group, a fluoro group, and a benzothiophene group1.Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate.Physical And Chemical Properties Analysis
EFNB is a sulfonamide-based drug with a molecular weight of 423.471. More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Electron Transport Layer in Polymer Solar Cells
A study by Li et al. (2014) on the structure tuning of crown ether grafted conjugated polymers, which are components of the electron transport layer in bulk-heterojunction polymer solar cells, demonstrates the significant impact of the main chain of electron transport polymers on the interfacial dipole. The findings suggest that these polymers can enhance the power conversion efficiency of the device, highlighting the potential of such molecular structures in improving solar cell performance Li et al., 2014.
Synthesis and Characterization of Novel Compounds
Ramarao et al. (2004) demonstrated a one-pot synthesis of fluorine-containing benzo[b]furans, highlighting a methodology that could be relevant for the synthesis of complex molecules including Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate derivatives. This method facilitates the efficient and convenient synthesis of potentially bioactive compounds Ramarao et al., 2004.
Antimicrobial Evaluation
Research by Spoorthy et al. (2021) on the synthesis, characterization, docking studies, and antimicrobial evaluation of certain compounds, including thiazolidin-thiophene derivatives, underscores the application of similar chemical structures in developing antimicrobial agents. Such studies are crucial for the discovery of new drugs and the understanding of their mechanisms of action Spoorthy et al., 2021.
Safety And Hazards
The safety and hazards associated with EFNB are not explicitly mentioned in the available resources. However, as with all chemicals, it should be handled with appropriate safety measures.
Future Directions
The future directions of EFNB are not explicitly mentioned in the available resources. However, given its classification as a sulfonamide-based drug, it may have potential applications in various therapeutic areas1.
Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO5S2/c1-3-25-13-10-8-12(9-11-13)21-28(23,24)18-16-14(20)6-5-7-15(16)27-17(18)19(22)26-4-2/h5-11,21H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMYAMWVISZXJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
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